1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Overview
Description
The compound 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a fluorinated indole derivative. Indole compounds are of significant interest due to their presence in many biologically active molecules. The fluorine atom at the 6-position on the indole ring can potentially alter the chemical and physical properties of the molecule, affecting its biological activity.
Synthesis Analysis
The synthesis of fluorinated indoles is not directly discussed in the provided papers. However, the synthesis of related compounds, such as 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines, has been described. These compounds were synthesized from precursors like 3-fluoroanisole and 1,4-difluoro-2,3-dimethoxybenzene through a series of reactions including reductive cyclization and conversion to indole-3-acetonitriles[“]. Although the exact synthesis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule's electronic properties and reactivity. The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule's ability to undergo further chemical reactions[“].
Chemical Reactions Analysis
Fluorinated indoles, such as the ones studied in the provided papers, have shown altered reactivity compared to their non-fluorinated counterparts. For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities[“]. These changes in chemical reactivity are important when considering the potential applications of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in chemical syntheses or as a biological probe.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential[“]. Additionally, the fluorine atom can affect the lipophilicity of the molecule, which is an important factor in drug design, as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Scientific research applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with a similar structure, has been identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It demonstrates significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression due to its long central duration of action and high water solubility (Harrison et al., 2001).
Potential in SARS-CoV-2 Treatment
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, another structurally related compound, was synthesized through a reaction between tryptamine and flurbiprofen. This new amide contains a fragment akin to Brequinar, suggesting potential utility in SARS-CoV-2 treatment trials (Manolov, Ivanov & Bojilov, 2020).
Exploration of Marine Indole Alkaloids
Marine-derived 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, including compounds with bromine substitutions, have been explored for their in vitro and in vivo antidepressant and sedative activities. These studies highlight the significant role of bromine, a common element in marine environments, in offering novel chemical spaces and electrostatic interactions for potential drug leads (Ibrahim et al., 2017).
Development of Progesterone Receptor Modulators
Investigations into 3,3-dialkyl-5-aryloxindole series for progesterone receptor (PR) modulators have led to the identification of compounds with potential applications in female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent was found crucial in controlling the functional response, with smaller groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).
Studies on Antimicrobial and Anti-inflammatory Activities
Research on heterocycles derived from nitro/fluoro/chloro/bromoindole-carbohydrazides has provided insights into their antimicrobial, antiinflammatory, and antiproliferative activities. These studies contribute to understanding the therapeutic potentials of indole derivatives in treating various conditions (Narayana et al., 2009).
properties
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOUYLDLVHKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379050 | |
Record name | 6-Fluorogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
343-93-1 | |
Record name | 6-Fluorogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 343-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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